Product packaging for Decahydro-1,7-naphthyridin-8-one(Cat. No.:CAS No. 1922714-98-4)

Decahydro-1,7-naphthyridin-8-one

Cat. No.: B2360458
CAS No.: 1922714-98-4
M. Wt: 154.213
InChI Key: BYGHYWQSVZRMPD-UHFFFAOYSA-N
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Description

Decahydro-1,7-naphthyridin-8-one (CAS 1922714-98-4) is a saturated bicyclic organic compound with the molecular formula C8H14N2O and a molecular weight of 154.21 . It features a naphthyridinone core structure, which is a class of heterocyclic compounds known for its significance in medicinal chemistry and materials science . Naphthyridine derivatives, such as the 1,5-naphthyridine isomers, are extensively studied for their diverse biological activities, including potential as antiproliferative, antibacterial, antiviral, and anti-inflammatory agents . The this compound structure indicates a fully hydrogenated, saturated backbone, which may offer unique stereochemical properties and stability for applications in pharmaceutical synthesis, as a building block for complex molecules, or as a ligand in coordination chemistry . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers can utilize this compound to explore the properties and applications of saturated nitrogen-containing heterocycles in their projects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O B2360458 Decahydro-1,7-naphthyridin-8-one CAS No. 1922714-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,4a,5,6,7,8a-octahydro-1H-1,7-naphthyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-7-6(3-5-10-8)2-1-4-9-7/h6-7,9H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGHYWQSVZRMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNC(=O)C2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Decahydro 1,7 Naphthyridin 8 One and Analogues

Precursor Synthesis Strategies for the Naphthyridinone Core

The initial and crucial phase in the synthesis of decahydro-1,7-naphthyridin-8-one involves the construction of a suitable naphthyridinone precursor. These precursors can range from fully aromatic to partially saturated systems, with their synthesis often dictating the subsequent reduction strategies.

Synthesis of Aromatic and Partially Saturated Naphthyridine Intermediates

The synthesis of aromatic and partially saturated naphthyridine intermediates serves as a foundational step. Various classical and modern synthetic methods are employed to construct these heterocyclic frameworks. For instance, the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group, is a well-established method for creating quinoline (B57606) and, by extension, naphthyridine systems. organic-chemistry.orgacs.org Modifications of the Skraup synthesis, which traditionally uses glycerol (B35011) and an oxidizing agent with an aminopyridine, can also be adapted to produce 1,5-naphthyridine (B1222797) derivatives. nih.gov

More contemporary approaches often utilize transition-metal catalysis. Rhodium(III)-catalyzed C–H functionalization and annulation of pyridine (B92270) derivatives with alkynes provides a regioselective route to fused naphthyridinone scaffolds. Another strategy involves the N-arylative cyclization of γ-pyridyl amines, which can be achieved through palladium-catalyzed C-N coupling, SNAr reactions, or Chichibabin reactions. researchgate.net The required γ-pyridyl amines can be constructed via sequences like Sonogashira coupling followed by hydrogenation. researchgate.net

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to highly substituted 1,8-naphthyridine (B1210474) derivatives from simple starting materials in a single step. organic-chemistry.orgresearchgate.net These reactions often involve the condensation of an aminopyridine, an active methylene compound, and an aldehyde. organic-chemistry.org The synthesis of 1,7-naphthyridine-1-oxides has also been reported as a route to novel kinase inhibitors. nih.gov

The table below summarizes various synthetic strategies for naphthyridine intermediates.

Precursor TypeSynthetic MethodKey ReactantsReference
1,8-NaphthyridinesFriedländer Synthesis2-Aminonicotinaldehyde, Active methylene compounds acs.org
1,5-NaphthyridinesSkraup Reaction3-Aminopyridine, Glycerol nih.gov
Fused NaphthyridinonesRh(III)-catalyzed C-H activationPyridine derivatives, Alkynes
TetrahydronaphthyridinesN-arylative cyclizationγ-Pyridyl amines researchgate.net
1,8-NaphthyridinesMulticomponent Reaction2-Aminopyridines, Malononitrile/Cyanoacetate, Aldehydes organic-chemistry.org
1,7-Naphthyridine-1-oxidesN/AN/A nih.gov

Cyclocondensation Approaches for Tetrahydronaphthyridinone Precursors

Cyclocondensation reactions are pivotal in forming partially saturated tetrahydronaphthyridinone precursors. These reactions typically involve the formation of one of the heterocyclic rings through an intramolecular cyclization. One documented approach involves the cyclization of 3-amino-2(1H)-pyridinone under modified Skraup reaction conditions to yield 1,7-naphthyridin-8(7H)-one. Another method describes the synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine (B83103) through a five-step sequence, which represents a significant improvement over previous methods. researchgate.net The synthesis of 7-alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines has also been reported, starting from 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles and reacting them with cyclic amines. nih.gov

Reduction and Hydrogenation Techniques for Decahydro Formation

The transformation of aromatic or partially saturated naphthyridinone precursors into the fully saturated this compound is achieved through various reduction and hydrogenation methods. The choice of method is critical as it can affect the degree of reduction and the stereochemistry of the final product.

Catalytic Hydrogenation Protocols (e.g., Palladium, Platinum Catalysts)

Catalytic hydrogenation is a widely employed technique for the reduction of the naphthyridine ring system. tcichemicals.com Heterogeneous catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO₂) are commonly used. researchgate.nettcichemicals.com The reduction of 1,5-, 1,6-, and 1,8-naphthyridines with palladium on charcoal in ethanol (B145695) has been shown to yield the corresponding 1,2,3,4-tetrahydro derivatives. researchgate.net However, the reduction of 1,7-naphthyridine (B1217170) under these conditions can lead to a mixture of 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-1,7-naphthyridine. researchgate.net The use of platinum oxide in an acidic medium for the reduction of 1,5-naphthyridine has been reported to produce a separable mixture of cis- and trans-decahydro-1,5-naphthyridine. researchgate.net The presence of an acid, such as trifluoroacetic acid, can promote the hydrogenation of phthalimide (B116566) derivatives over a palladium catalyst, a reaction that is otherwise resistant. rsc.org

The table below provides examples of catalytic hydrogenation conditions for naphthyridine derivatives.

Naphthyridine SubstrateCatalystSolventProduct(s)Reference
1,5-, 1,6-, 1,8-NaphthyridinePd/CEthanol1,2,3,4-Tetrahydronaphthyridines researchgate.net
1,7-NaphthyridinePd/CEthanolMixture of 1,2,3,4- and 5,6,7,8-Tetrahydro-1,7-naphthyridine researchgate.net
1,5-NaphthyridinePtO₂Acidic Solutioncis- and trans-Decahydro-1,5-naphthyridine researchgate.net
Phthalimide10% Pd/CEthyl acetateIsoindolin-1-one rsc.org

Chemical Reduction Methods (e.g., Sodium in Ethanol, Lithium Aluminum Hydride)

Chemical reduction offers an alternative to catalytic hydrogenation for the saturation of the naphthyridine core. A classic method involves the use of dissolving metal reductions, such as sodium in ethanol. This approach has been successfully used to prepare decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines from their respective naphthyridine precursors. researchgate.net Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), is also a viable option for the reduction of amide functionalities and heterocyclic rings, although specific applications to 1,7-naphthyridin-8-one were not detailed in the provided search results.

Regioselective and Stereoselective Control in Reduction Reactions

Achieving regioselectivity and stereoselectivity during the reduction of naphthyridinone precursors is a significant challenge and a key focus of synthetic efforts. The hydrogenation of 2,7-disubstituted 1,8-naphthyridines has been accomplished with enantioselectivity using chiral cationic ruthenium diamine complexes, yielding 1,2,3,4-tetrahydro-1,8-naphthyridines with high enantiomeric excess. researchgate.netresearchgate.net This highlights the potential for asymmetric catalysis to control the stereochemical outcome.

The reduction of 1,5-naphthyridine with platinum oxide in an acidic environment leads to a mixture of cis and trans decahydro isomers, which can be separated. researchgate.net This indicates that the reaction conditions can influence the stereochemical course of the reduction. Furthermore, metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines has been achieved using in situ generated borane (B79455) catalysts, also with some degree of asymmetric induction. researchgate.net The stereoselective reduction of related α,β-unsaturated ketones in the presence of chiral ionic liquids has also been explored, suggesting that the reaction medium can play a crucial role in directing the stereochemistry. nih.gov

Ring-Closure and Annulation Reactions

The formation of the bicyclic naphthyridinone core is central to the synthesis of this compound. This is typically achieved through intramolecular cyclization or multi-component reactions, each offering distinct advantages in terms of efficiency and molecular diversity.

Intramolecular cyclization is a powerful strategy for the construction of the this compound ring system. This approach involves the formation of a new ring by creating a bond between two atoms within the same molecule. A notable example is the base-promoted intramolecular skeletal transformation of pentasubstituted pyridines to yield 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives. nih.gov In this process, fluorine-containing pentasubstituted pyridine derivatives, prepared through the intermolecular cyclization of N-silyl-1-azaallylic anion intermediates with perfluoroalkenes, undergo a skeletal rearrangement to form the naphthyridinone core in excellent yields. nih.gov

This strategy highlights the utility of precursor molecules that, upon activation, can undergo a ring-closing reaction to furnish the desired bicyclic structure. The specific precursors and reaction conditions can be tailored to introduce various substituents onto the naphthyridinone core.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules like this compound analogues. nih.govresearchgate.net These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of structurally diverse compounds. nih.gov

For instance, the synthesis of 1,8-dioxodecahydroacridines, which share a similar bicyclic core, can be achieved via an iron-catalyzed multicomponent reaction. researchgate.net While not a direct synthesis of this compound, this methodology illustrates the potential of MCRs in constructing related heterocyclic systems. The general principle involves the condensation of an amine, an aldehyde, and a component with an active methylene group to build the heterocyclic framework in a single step.

Reaction Type Starting Materials Key Features Product Example
Intramolecular Skeletal TransformationPentasubstituted PyridinesBase-promoted rearrangement7-Fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one
Multi-Component ReactionAmine, Aldehyde, Active Methylene CompoundHigh atom economy, single step1,8-Dioxodecahydroacridines

Derivatization and Functionalization Strategies

Once the this compound core is synthesized, further chemical modifications are often necessary to explore structure-activity relationships and develop compounds with desired properties. These modifications can be introduced by either incorporating substituted building blocks during the initial synthesis or by post-synthetic modifications of the core structure.

The introduction of substituents can be achieved by using functionalized starting materials in the synthetic sequence. For example, in the synthesis of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues, a molecular hybridization approach was used to design and synthesize a series of derivatives with potential anti-mycobacterial activity. rsc.org This highlights how the careful selection of precursors can lead to a diverse range of substituted naphthyridinone compounds.

Post-synthetic modification (PSM) is a powerful tool for the diversification of a core scaffold after its initial construction. This approach allows for the introduction of a wide range of functional groups that might not be compatible with the conditions of the initial ring-forming reactions. For instance, the modification of amine-functionalized porous coordination cages through reactions with aldehydes to form imine bonds demonstrates a common PSM strategy. rsc.org While applied to a different class of materials, this principle can be adapted to the decahydronaphthyridinone scaffold, provided it contains suitable functional handles such as an amine group.

Another example of PSM involves the reaction of tagged metal-organic frameworks, where specific functional groups on the organic linkers are modified after the framework has been assembled. nih.gov This strategy could be conceptually applied to a decahydronaphthyridinone core bearing a reactive functional group, allowing for the attachment of various substituents.

Modification Strategy Description Example Application
Introduction of Substituents Utilizing functionalized starting materials during the synthesis.Synthesis of 1,8-naphthyridine-3-carbonitrile analogues with varying substituents. rsc.org
Post-Synthetic Modification Chemical modification of the pre-formed scaffold.Imine bond formation on amine-functionalized porous coordination cages. rsc.org

Green Chemistry Principles in Decahydronaphthyridinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact and improve sustainability. These principles focus on aspects such as the use of renewable starting materials, energy efficiency, and the reduction of hazardous waste. nih.gov

In the context of naphthyridine synthesis, green approaches include the use of water as a solvent and the development of catalyst-free or solvent-free reaction conditions. For example, a greener method for the synthesis of substituted 1,8-naphthyridines has been developed using the Friedländer reaction in water. rsc.org Similarly, the synthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives has been achieved under solvent-free solid-state conditions, offering a simple and efficient green synthetic procedure. researchgate.net

The application of multicomponent reactions also aligns with green chemistry principles due to their high atom economy and potential for reducing the number of synthetic steps and purification procedures. researchgate.net The use of environmentally benign catalysts, such as iron, further contributes to the green credentials of these synthetic routes. researchgate.net

Reaction Mechanisms and Chemical Transformations of Decahydro 1,7 Naphthyridin 8 One

Elucidation of Reaction Pathways during Synthesis

The synthesis of the decahydro-1,7-naphthyridin-8-one core and its parent aromatic naphthyridine systems involves several established methodologies. While specific pathways to this compound are not extensively detailed in the provided search results, the synthesis of related naphthyridinone structures often relies on condensation reactions. For instance, the Conrad-Limpach method has been utilized for the synthesis of 2,7-dimethyl-1,8-naphthyridine-4-(1H)-one. ekb.eg This process involves the reaction of 6-methyl-2-aminopyridine with ethyl acetoacetate, followed by a thermally induced ring transformation. ekb.eg Another common approach is the Gould-Jacobs reaction, which involves the condensation of a substituted aminopyridine with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. ekb.eg These methods highlight the general strategy of constructing the fused ring system through the reaction of an aminopyridine derivative with a suitable three-carbon component.

The formation of the decahydro- variant would subsequently involve the reduction of the aromatic or partially saturated naphthyridinone precursor. This reduction can be achieved through catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The specific reaction conditions, including pressure and temperature, would influence the degree of saturation and the stereochemical outcome of the final this compound product.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by the interplay of its nucleophilic nitrogen atoms and the electrophilic carbonyl carbon. The lone pairs of electrons on the nitrogen atoms make them susceptible to attack by electrophiles.

Nucleophilic Reactivity:

The secondary amine nitrogen atoms in the this compound ring can act as nucleophiles, participating in reactions such as alkylation and acylation. For instance, substitution reactions on related naphthyridin-8-amine derivatives often involve reagents like alkyl halides or acyl chlorides.

Electrophilic Reactivity:

The carbonyl group is the primary site for nucleophilic attack. The carbon atom of the C=O bond is electrophilic and can react with a variety of nucleophiles. Common reactions include reduction by agents like sodium borohydride (B1222165) and lithium aluminum hydride to yield the corresponding alcohol. Grignard reagents can also add to the carbonyl group, leading to the formation of tertiary alcohols. ekb.eg

Oxidation and Dehydrogenation Chemistry of the Decahydronaphthyridinone Core

The this compound core can undergo oxidation and dehydrogenation reactions to yield partially or fully aromatized naphthyridine derivatives. Tetrahydro- and decahydronaphthyridines can be readily oxidized to their aromatic counterparts. mdpi.comnih.gov

Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can be employed for these transformations. The reaction conditions can be controlled to achieve selective oxidation. For instance, an acceptorless dehydrogenation of a 1,5-naphthyridine (B1222797) derivative has been achieved using visible-light photoredox catalysis in conjunction with a cobalt catalyst at ambient temperature. mdpi.com This method highlights a milder approach to aromatization.

Furthermore, N-oxidation of the nitrogen atoms in the naphthyridine ring is a common transformation. N-oxides can be prepared by treating the parent naphthyridine with peracids like m-chloroperoxybenzoic acid (m-CPBA). mdpi.com These N-oxides can then serve as intermediates for further functionalization, facilitating both electrophilic and nucleophilic additions to the ring. mdpi.com

Stereochemical Outcomes and Regioselectivity in Transformational Reactions

The stereochemistry and regioselectivity of reactions involving the this compound framework are critical considerations due to the presence of multiple chiral centers and reactive sites.

During the synthesis of the decahydro- framework via reduction of an aromatic precursor, the stereochemical outcome is influenced by the catalyst and reaction conditions. The hydrogenation can lead to the formation of different stereoisomers (cis or trans fusion of the rings), and the choice of catalyst and solvent can direct the selectivity towards a particular isomer.

In terms of regioselectivity, reactions on the naphthyridine ring are guided by the electronic effects of the nitrogen atoms and the carbonyl group. For instance, in electrophilic aromatic substitution reactions on the parent naphthyridine ring, the position of substitution is directed by the activating or deactivating nature of the existing substituents and the inherent reactivity of each position in the heterocyclic system. Similarly, nucleophilic attacks on the carbonyl group or substitutions at the nitrogen atoms will occur with a high degree of regioselectivity based on the electronic and steric environment of the molecule.

Advanced Spectroscopic and Structural Characterization of Decahydro 1,7 Naphthyridin 8 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Two-Dimensional NMR Techniques for Connectivity and Assignment (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for establishing the connectivity of the molecular framework.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the signals of protons with the carbons to which they are directly attached. Each cross-peak in an HSQC spectrum indicates a one-bond C-H connection. This technique is invaluable for assigning the signals in the ¹³C spectrum based on the more readily interpretable ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). These long-range correlations are instrumental in piecing together the carbon skeleton of the molecule. For Decahydro-1,7-naphthyridin-8-one, HMBC would show correlations between the protons on one part of the ring system and carbons in another, confirming the fused ring structure and the relative positions of the functional groups.

A complete NMR analysis combining 1D and 2D techniques would allow for the full assignment of all proton and carbon signals in the molecule, providing a high degree of confidence in its structural determination.

Application of NMR in Isomer Distinction (e.g., cis/trans, regiomeric)

The decalin-like core of this compound can exist as different stereoisomers, most notably cis and trans isomers arising from the fusion of the two rings. NMR spectroscopy is a powerful tool for distinguishing between such isomers.

The relative stereochemistry of the protons at the ring junction (bridgehead protons) and other stereocenters will influence their chemical shifts and, more diagnostically, the coupling constants between them. The magnitude of the proton-proton coupling constants often follows the Karplus relationship, which relates the coupling constant to the dihedral angle between the coupled protons. Different ring conformations in cis and trans isomers will lead to distinct dihedral angles and thus different coupling constants, allowing for their differentiation.

Furthermore, the Nuclear Overhauser Effect (NOE), observed in 2D NOESY or ROESY experiments, can be used to identify protons that are close to each other in space, providing further evidence for the stereochemical arrangement of the molecule. For instance, in a cis-fused isomer, an NOE would be expected between the two bridgehead protons, which would be absent in the trans isomer.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the confident determination of its molecular formula.

For this compound (C₈H₁₄N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 155.1184. uni.lu The observation of this ion in the mass spectrum would be strong evidence for the presence of the compound.

In addition to determining the molecular weight, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to gain insights into the structure of the molecule. The fragmentation of this compound would likely involve the cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl group, leading to characteristic neutral losses and fragment ions.

While experimental mass spectral data for this compound is not widely published, predicted collision cross-section (CCS) values for various adducts are available, which can be a useful parameter in ion mobility-mass spectrometry studies. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺155.11789135.0
[M+Na]⁺177.09983139.4
[M-H]⁻153.10333132.6
[M+NH₄]⁺172.14443152.5
[M+K]⁺193.07377135.9
[M+H-H₂O]⁺137.10787128.1

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information about bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be grown.

An X-ray crystal structure of this compound would unequivocally establish the connectivity of the atoms, the conformation of the fused ring system, and the relative stereochemistry of all chiral centers. If the compound crystallizes in a chiral space group, it would also be possible to determine its absolute configuration. This level of structural detail is often unattainable by other analytical methods.

Although no crystal structure for this compound is currently available in open-access crystallographic databases, the structures of many other naphthyridine derivatives have been determined by X-ray diffraction, highlighting the power of this technique in the study of this class of compounds. crystallography.net

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The absorption of infrared radiation by a molecule causes its bonds to vibrate at specific frequencies, resulting in a characteristic spectrum of absorption bands.

For this compound, the IR spectrum would be expected to show several key absorption bands:

N-H Stretch: A moderate to strong absorption band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amine and the lactam. The exact position and shape of this band can be influenced by hydrogen bonding.

C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ due to the stretching vibrations of the aliphatic C-H bonds.

C=O Stretch: A very strong and sharp absorption band in the range of 1650-1690 cm⁻¹ characteristic of the carbonyl group in a six-membered lactam ring.

C-N Stretch: Absorption bands in the fingerprint region (typically 1000-1300 cm⁻¹) corresponding to the stretching vibrations of the C-N bonds.

The presence of these characteristic absorption bands in the IR spectrum would provide strong evidence for the presence of the key functional groups in this compound.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Properties and Solvatochromism Studies

Extensive research into the electronic absorption properties and solvatochromic behavior of the specific chemical compound this compound has not yielded detailed experimental data in publicly available scientific literature. While the broader class of naphthyridine derivatives has been the subject of spectroscopic studies, information focusing solely on the electronic transitions and solvent-dependent spectral shifts of this compound is not available.

Studies on related compounds, such as 1,6-naphthyridin-7(6H)-ones and various 1,8-naphthyridine (B1210474) derivatives, have demonstrated that the naphthyridine scaffold can exhibit interesting photophysical properties, including fluorescence and solvatochromism. nih.govrsc.org Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a phenomenon that provides insights into the electronic structure and polarity of a molecule in its ground and excited states. mdpi.commdpi.com This behavior is often studied using UV-Vis spectroscopy by measuring the absorption maxima (λmax) in a range of solvents with varying polarities. nih.gov

For instance, research on other heterocyclic compounds has shown that intramolecular charge transfer (ICT) plays a crucial role in their solvatochromic properties. mdpi.com The interaction of the solute molecule with the surrounding solvent molecules can lead to a stabilization of either the ground or the excited state, resulting in a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. mdpi.com

However, without specific experimental data for this compound, a detailed analysis of its electronic properties and solvatochromic behavior is not possible. Further experimental investigation would be required to determine the UV-Vis absorption characteristics and to elucidate the influence of solvent polarity on the electronic transitions of this particular compound.

Computational and Theoretical Investigations of Decahydro 1,7 Naphthyridin 8 One

Quantum Chemical Calculations (e.g., Density Functional Theory, Semi-Empirical Methods)

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the behavior of molecules. rsdjournal.org For a molecule like decahydro-1,7-naphthyridin-8-one, methods such as Density Functional Theory (DFT) and semi-empirical methods would be employed to elucidate its properties. nih.gov DFT, in particular, offers a good balance between accuracy and computational cost for many molecular systems. nih.gov These calculations can provide optimized molecular geometry and harmonic vibrational frequencies. nih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbital Theory, HOMO-LUMO Gap)

The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. muni.czmdpi.com A large HOMO-LUMO gap suggests high stability, while a small gap indicates a molecule is more prone to reaction. muni.czmdpi.com The analysis of the HOMO-LUMO gap can help in designing molecules with specific electronic properties, such as in the development of organic dyes. nih.gov

Spectroscopic Property Prediction and Interpretation (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods are powerful tools for predicting and interpreting spectroscopic data. For instance, quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei with a high degree of accuracy, aiding in structure elucidation. nih.gov Machine learning techniques are also emerging as a rapid and precise method for NMR spectral property prediction. nih.gov

Similarly, UV-Vis spectra, which provide information about electronic transitions within a molecule, can be computationally modeled. upi.edu The interpretation of UV-Vis spectra can reveal the presence of chromophores and the extent of conjugation in a molecule. utoronto.ca The wavelength of maximum absorption (λmax) is influenced by factors such as conjugation; as conjugation increases, the energy difference between the HOMO and LUMO decreases, leading to a bathochromic (longer wavelength) shift. utoronto.ca

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For a cyclic system like this compound, this analysis is crucial to identify the most stable conformers. By calculating the potential energy surface, researchers can map the energy of the molecule as a function of its geometry, identifying energy minima corresponding to stable conformations and the energy barriers between them. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides an invaluable tool for studying reaction mechanisms that may be difficult to probe experimentally. nih.gov By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. Characterizing the structure and energy of the transition state is key to understanding the kinetics and feasibility of a chemical reaction.

Molecular Dynamics Simulations for Dynamic Behavior Studies

To understand the dynamic behavior of molecules over time, molecular dynamics (MD) simulations are employed. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and interacts with its environment. nih.gov MD simulations can be used to study conformational changes, the stability of molecular structures, and the influence of solvent on molecular behavior. nih.govnih.gov

Stereochemical Aspects of Decahydro 1,7 Naphthyridin 8 One Chemistry

Identification, Separation, and Characterization of Diastereomers and Enantiomers

The decahydro-1,7-naphthyridin-8-one core contains three chiral centers, which can theoretically lead to the formation of eight stereoisomers (2³), comprising four pairs of enantiomers. These stereoisomers can be classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).

Identification and Characterization:

The primary methods for identifying and characterizing these stereoisomers involve spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry of the molecule. nih.gov By analyzing coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, the spatial relationships between protons on the decahydronaphthyridine scaffold can be determined, helping to distinguish between different diastereomers.

Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), can provide information about the molecular weight and fragmentation patterns of the isomers. While mass spectrometry itself does not typically distinguish between stereoisomers, the retention times from the preceding chromatographic separation can differentiate them.

Separation:

The separation of stereoisomers is a critical step in both their analysis and in obtaining enantiomerically pure compounds.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for separating enantiomers. ntu.edu.sg The differential interaction of the enantiomers with the chiral environment of the column leads to different retention times, allowing for their separation and quantification. ntu.edu.sgyoutube.com Various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), can be employed. wvu.edunih.gov The separation of diastereomers is generally more straightforward and can often be achieved using standard, non-chiral chromatography due to their different physical properties. ntu.edu.sg

Chiral Derivatization: Another approach involves reacting the mixture of enantiomers with a chiral derivatizing agent to form diastereomeric adducts. ntu.edu.sg These diastereomers can then be separated by conventional chromatography. Subsequently, the derivatizing agent can be cleaved to yield the pure enantiomers.

A summary of potential separation techniques is provided in the table below.

Separation TechniquePrincipleApplicability to this compound
Chiral HPLC Differential interaction with a chiral stationary phase.Highly effective for separating enantiomeric pairs.
Standard HPLC/GC Differences in physical properties (e.g., polarity).Effective for separating diastereomers.
Chiral Derivatization Conversion of enantiomers into separable diastereomers.A viable alternative when direct chiral separation is challenging.

Strategies for Asymmetric Synthesis of this compound

The development of synthetic routes that selectively produce a single desired stereoisomer is a major focus in modern organic chemistry. While specific asymmetric syntheses for this compound are not extensively documented in the literature, strategies employed for related heterocyclic scaffolds can provide valuable insights.

One potential approach involves the use of a chiral auxiliary . A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a key reaction. After the desired stereocenter is established, the auxiliary is removed.

Another powerful strategy is asymmetric catalysis . This involves the use of a chiral catalyst, such as a metal complex with a chiral ligand, to promote the formation of one enantiomer over the other. For instance, the asymmetric hydrogenation of a suitable unsaturated precursor could be a key step in establishing the stereochemistry of the decahydronaphthyridine ring system. Research on the asymmetric synthesis of a related 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold has highlighted the use of a ruthenium-catalyzed enantioselective transfer hydrogenation as a key step to establish a chiral center.

Stereoselective multicomponent reactions also offer an efficient pathway to complex, functionalized heterocyclic systems with defined stereochemistry.

The table below outlines some potential asymmetric synthesis strategies.

Synthetic StrategyDescriptionPotential Application to this compound
Chiral Auxiliary A chiral molecule is temporarily attached to guide a stereoselective reaction.Can be used in the formation of one of the heterocyclic rings.
Asymmetric Catalysis A chiral catalyst promotes the formation of a specific stereoisomer.Asymmetric hydrogenation of an enamine or imine intermediate.
Substrate-Controlled Synthesis An existing chiral center in the starting material directs the formation of new stereocenters.Starting with an enantiomerically pure amino acid derivative.

Determination of Absolute Configuration using Spectroscopic and Crystallographic Methods

Determining the absolute configuration of a chiral molecule, i.e., the actual three-dimensional arrangement of its atoms, is crucial for understanding its biological activity.

X-ray Crystallography: This is considered the "gold standard" for determining absolute configuration. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound, a detailed three-dimensional model of the molecule can be constructed, unambiguously revealing its absolute stereochemistry. youtube.com For this compound, obtaining a suitable single crystal of one of its stereoisomers or a derivative would be necessary.

Spectroscopic Methods in Conjunction with Computational Analysis: In the absence of a crystal structure, spectroscopic methods combined with quantum chemical calculations can be employed.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimentally obtained VCD or ECD spectrum with the spectra predicted by computational methods for the different possible enantiomers, the absolute configuration can be assigned.

NMR Spectroscopy with Chiral Derivatizing Agents: The formation of diastereomeric derivatives with a chiral agent of known absolute configuration, such as Mosher's acid, can allow for the determination of the absolute configuration of the original molecule by analyzing the NMR chemical shifts of the resulting diastereomers. ntu.edu.sg

The following table summarizes the primary methods for determining absolute configuration.

MethodPrincipleRequirements for this compound
X-ray Crystallography Analysis of X-ray diffraction from a single crystal.Enantiomerically pure single crystal of a stereoisomer or a derivative.
VCD/ECD Spectroscopy Comparison of experimental and computed chiroptical spectra.Enantiomerically pure sample and computational resources.
NMR with Chiral Derivatizing Agents Formation of diastereomers with a known chiral agent and analysis of NMR shifts.Enantiomerically pure sample and a suitable chiral derivatizing agent.

Impact of Stereochemistry on Molecular Recognition and Intermolecular Interactions

The specific three-dimensional shape of each stereoisomer of this compound dictates how it interacts with other chiral molecules, such as biological receptors, enzymes, and other drug molecules. This phenomenon is known as molecular recognition .

For instance, if this compound were to bind to a protein's active site, the different stereoisomers would likely exhibit varying binding affinities. One enantiomer might fit perfectly into the binding pocket, forming multiple favorable interactions, leading to a strong biological response. In contrast, its enantiomer, being a mirror image, may not be able to establish the same interactions and could be significantly less active or even inactive. Diastereomers, with their different shapes and orientations of substituents, would also be expected to display distinct binding profiles.

The understanding of these stereochemistry-dependent interactions is fundamental in the fields of drug discovery and materials science. The ability to synthesize and characterize stereochemically pure forms of this compound is therefore a prerequisite for any detailed investigation into its potential applications.

Applications in Chemical Research and Molecular Design

Role as Ligands in Organometallic Chemistry and Asymmetric Catalysis

The decahydronaphthyridinone core, with its multiple nitrogen atoms and potential for stereochemical diversity, is a promising scaffold for the design of chiral ligands in organometallic chemistry and asymmetric catalysis. Chiral ligands are crucial for controlling the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer over the other. The development of such ligands is a key focus in modern synthetic chemistry. utexas.edunih.gov

While research directly detailing decahydro-1,7-naphthyridin-8-one as a ligand is specific, the broader class of chiral heterocyclic compounds is widely used in asymmetric catalysis. researchgate.netscispace.com The synthesis of chiral pyridines, for instance, is highly sought after due to their importance in medicinal chemistry. nih.gov The principles of ligand design often involve creating modular structures that can be easily modified to fine-tune the catalytic activity and selectivity for a specific reaction. utexas.edu The rigid conformation of the decahydronaphthyridinone skeleton can be advantageous in ligand design, as it can pre-organize the coordinating atoms in a specific spatial arrangement, which is essential for effective asymmetric induction.

The synthesis of chiral ligands often involves multi-step sequences to introduce the desired stereocenters and functional groups. researchgate.netrsc.org For the decahydronaphthyridinone system, this could involve asymmetric synthesis of the core structure or the derivatization of the existing scaffold with chiral auxiliaries. The resulting chiral ligands can then be complexed with various transition metals to form catalysts for a range of asymmetric transformations, such as hydrogenations, C-C bond formations, and cycloadditions.

Development of Chemical Libraries and Scaffold Design for Diversity-Oriented Synthesis

The this compound core serves as an excellent starting point for the construction of chemical libraries through diversity-oriented synthesis (DOS). nih.govmdpi.com DOS aims to generate structurally diverse and complex molecules from a common scaffold, which can then be screened for various biological activities. nih.govmdpi.com The three-dimensional nature of the decahydronaphthyridinone scaffold is particularly valuable in this context, as it allows for the exploration of chemical space that is often underrepresented in traditional, flat aromatic compound libraries. mdpi.commdpi.com

The development of these libraries typically involves a series of chemical transformations that introduce a variety of substituents and functional groups at different positions of the decahydronaphthyridinone core. nih.gov This can be achieved through techniques such as multi-component reactions and solid-phase synthesis, which are amenable to high-throughput library generation. rsc.orgmdpi.com The resulting library of compounds can then be used to identify novel hits in drug discovery programs or to probe biological pathways.

The concept of "privileged scaffolds" is relevant here, where certain molecular frameworks, like the decahydronaphthyridinone core, are found to be present in a number of biologically active compounds. mdpi.com By systematically decorating this privileged scaffold with a diverse set of chemical moieties, it is possible to generate a library of compounds with a higher probability of interacting with biological targets. collaborativedrug.com

Table 1: Representative Chemical Libraries and Their Characteristics

Library TypeScaffold FocusKey FeaturesPotential Applications
General Screening CollectionDiverse drug-like small moleculesNovel structures, adherence to Lipinski's rule of five. collaborativedrug.comHigh-throughput screening for various biological targets.
Natural Product-like LibraryScaffolds with natural product-like featuresHigh structural complexity and stereochemical diversity. collaborativedrug.comDiscovery of novel bioactive compounds. nih.gov
Kinase-Targeted LibraryScaffolds designed to interact with kinasesSimilarity to known kinase inhibitors, virtual docking compatibility. collaborativedrug.comDevelopment of new kinase inhibitors for cancer and other diseases.
GPCR-Targeted LibraryScaffolds targeting G-protein coupled receptorsPharmacophore similarity to known GPCR ligands. collaborativedrug.comDiscovery of new modulators of GPCR signaling.
CNS-Targeted LibraryScaffolds with properties suitable for CNS penetrationAdherence to CNS-specific physicochemical property filters. collaborativedrug.comDevelopment of drugs for neurological disorders.

Structure-Property Relationship Studies within the Decahydronaphthyridinone Class

Structure-property relationship (SPR) studies are essential for understanding how the chemical structure of a molecule influences its physical, chemical, and biological properties. mdpi.comresearchgate.net For the decahydronaphthyridinone class of compounds, SPR studies can provide valuable insights for the rational design of new derivatives with improved characteristics. scirp.org These studies involve systematically modifying the structure of the decahydronaphthyridinone core and evaluating the impact of these changes on properties such as solubility, stability, and biological activity.

A common approach in SPR studies is to create a focused library of analogs where specific parts of the molecule are systematically varied. nih.govnih.gov For the decahydronaphthyridinone scaffold, this could involve exploring different stereoisomers, modifying the lactam ring, or introducing a range of substituents on the carbocyclic portion of the molecule. The data generated from these studies are crucial for optimizing lead compounds in drug discovery and for developing a deeper understanding of the molecular basis of their activity.

Table 2: Example of a Structure-Activity Relationship (SAR) Study

CompoundR1 SubstituentR2 SubstituentBiological Activity (IC50, µM)
1 HH10.5
2 CH3H5.2
3 HCl8.1
4 CH3Cl2.3

This is a hypothetical table to illustrate the concept of an SAR study. Actual data would be specific to the biological target being investigated.

Advanced Experimental Design and Data Interpretation Frameworks in Decahydronaphthyridinone Research

Modern research on heterocyclic compounds like decahydronaphthyridin-8-one increasingly relies on advanced experimental designs and data interpretation frameworks to accelerate the pace of discovery. mdpi.comrsc.org The complexity of these molecules and the vastness of the chemical space they can occupy necessitate efficient and intelligent approaches to research.

One such approach is the use of high-throughput screening (HTS) in conjunction with computational modeling. HTS allows for the rapid testing of large libraries of decahydronaphthyridinone derivatives against a biological target. The resulting data can then be analyzed using machine learning algorithms and other computational tools to identify active compounds and to build predictive models. nih.gov

Furthermore, the design of experiments (DoE) is a powerful statistical tool that can be used to systematically explore the effects of multiple variables on a chemical reaction or a biological assay. In the context of decahydronaphthyridinone research, DoE can be used to optimize the synthesis of new derivatives or to elucidate the key structural features responsible for their activity.

The integration of various analytical techniques, such as NMR spectroscopy, X-ray crystallography, and mass spectrometry, is also crucial for the detailed characterization of new decahydronaphthyridinone compounds and for understanding their behavior at a molecular level. The data from these techniques provide the foundation for building robust structure-property relationship models and for guiding the design of next-generation compounds.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Decahydro-1,7-naphthyridin-8-one, and how can reaction conditions be optimized?

  • Methodology :

  • Hydrolysis of Amines : 1,7-Naphthyridin-8-amine derivatives can undergo hydrolysis under acidic conditions (70% H₂SO₄, reflux for 4 days) to yield the corresponding naphthyridinone, with an 81% yield reported for non-decahydro analogs . For decahydro derivatives, this method may require hydrogenated precursors.
  • Oxidation of Methiodides : Oxidation of 1,7-naphthyridine 7-methiodide using NaOH/H₂O and K₃Fe(CN)₆ produces 7-methyl-1,7-naphthyridin-8(7H)-one. Adapting this for decahydro analogs would involve saturated intermediates .
    • Optimization : Adjusting reaction time, temperature, and catalyst loadings (e.g., stronger acids or alternative oxidizing agents) may improve yields for decahydro derivatives.

Q. How can spectroscopic techniques confirm the structure and tautomeric state of this compound?

  • Methodology :

  • IR Spectroscopy : The absence of O-H stretching (3200–3600 cm⁻¹) and presence of a strong C=O band (~1700 cm⁻¹) confirm the keto tautomer over the enol form .
  • ¹H/¹³C NMR : For non-decahydro analogs, key signals include δ 7.57 (s, aromatic protons) and δ 152.1 (carbonyl carbon). Decahydro analogs would show saturated proton signals (e.g., δ 1.96 ppm for CH₂ groups) and downfield-shifted carbonyl carbons .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 227.06 for brominated derivatives) and fragmentation patterns validate the core structure .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

  • Case Study : Discrepancies in ¹H NMR signals (e.g., unexpected splitting or integration) may arise from dynamic effects or impurities.

  • Solutions :
  • Use high-resolution NMR (700 MHz+) to resolve overlapping signals.
  • Employ 2D techniques (COSY, HSQC) to assign protons and carbons unambiguously .
  • Compare experimental data with computational predictions (DFT calculations) .

Q. How can substitution reactions be designed to functionalize this compound for biological activity studies?

  • Methodology :

  • Nucleophilic Substitution : Halogenated derivatives (e.g., 3-bromo-6,7-dihydro-1,7-naphthyridin-8(5H)-one) react with amines or alcohols under basic conditions (K₂CO₃, DMF, 80°C) to yield substituted analogs. Yields range from 54–58% for similar systems .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups. Use Pd(PPh₃)₄ as a catalyst and DME as solvent .
    • Biological Testing : Screen derivatives for antimicrobial activity using MIC assays against S. aureus and E. coli, referencing protocols for 8-amino-1,7-naphthyridines .

Q. What are the challenges in synthesizing enantiomerically pure this compound, and how can they be addressed?

  • Challenges :

  • Racemization during hydrogenation or acidic hydrolysis.
  • Low diastereoselectivity in cyclization steps.
    • Solutions :
  • Use chiral catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation of precursor alkenes .
  • Opt for enantioselective enzymatic resolution (e.g., lipases) to isolate desired isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.